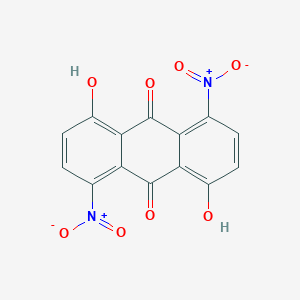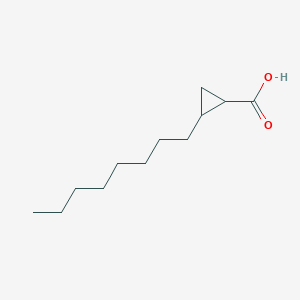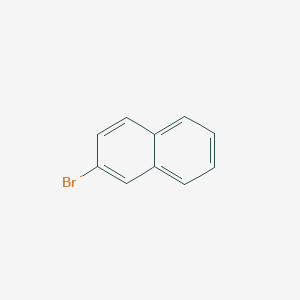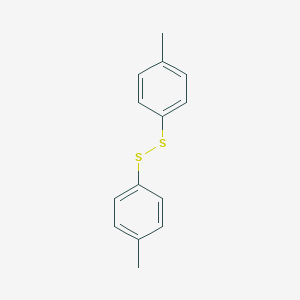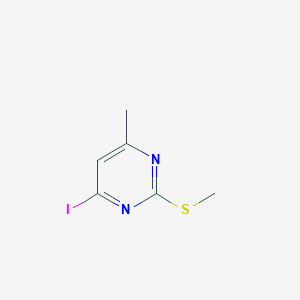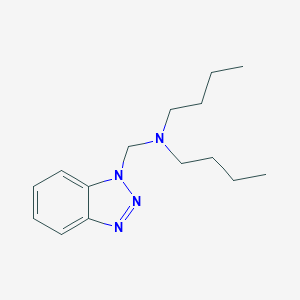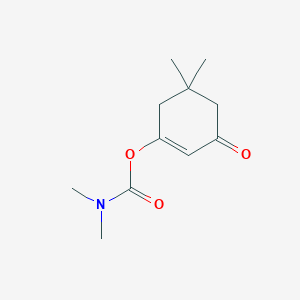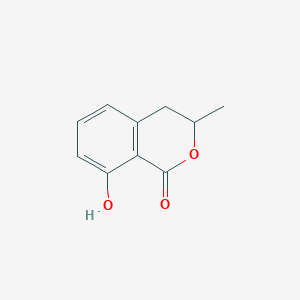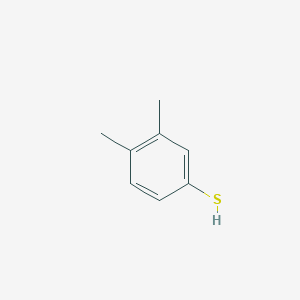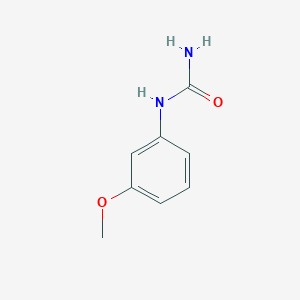![molecular formula C18H18 B093669 1,4,7,8,11,12-Hexahydrobenz[a]anthracene CAS No. 16434-61-0](/img/structure/B93669.png)
1,4,7,8,11,12-Hexahydrobenz[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,8,11,12-Hexahydrobenz[a]anthracene, commonly known as HBA, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. HBA is used in a variety of applications, including as a model compound for studying the carcinogenicity of PAHs, as a starting material for the synthesis of other compounds, and as a standard for the calibration of analytical instruments.
Mecanismo De Acción
The mechanism of action of HBA is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular components, leading to cellular damage and potentially carcinogenic effects. HBA has been shown to induce tumors in laboratory animals, including lung tumors and skin tumors.
Efectos Bioquímicos Y Fisiológicos
HBA has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to affect gene expression and cell signaling pathways. HBA has been shown to have both pro- and anti-inflammatory effects, depending on the dose and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HBA is a widely used model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. It is also a useful starting material for the synthesis of other compounds, and can be used as a standard for the calibration of analytical instruments. However, HBA has some limitations, including its toxicity and potential carcinogenicity, which require careful handling and disposal. In addition, the mechanism of action of HBA is not fully understood, which limits its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving HBA. One area of interest is the development of new methods for the synthesis of HBA and related compounds, which could lead to the discovery of new drugs and materials. Another area of interest is the study of the biochemical and physiological effects of HBA, particularly its effects on gene expression and cell signaling pathways. Finally, there is a need for further research into the mechanism of action of HBA, which could lead to the development of new strategies for preventing and treating cancer.
Métodos De Síntesis
HBA can be synthesized by a variety of methods, including catalytic hydrogenation of anthracene, dehydrogenation of 1,2,3,4-tetrahydroanthracene, and cyclization of 1,2,3,4-tetrahydroanthracene-9,10-dione. The most commonly used method is catalytic hydrogenation of anthracene, which involves the use of a catalyst such as palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
HBA is widely used in scientific research, particularly in the fields of toxicology, cancer research, and organic synthesis. It is used as a model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. HBA is also used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons and heterocycles. In addition, HBA is used as a standard for the calibration of analytical instruments, such as gas chromatography and mass spectrometry.
Propiedades
Número CAS |
16434-61-0 |
|---|---|
Nombre del producto |
1,4,7,8,11,12-Hexahydrobenz[a]anthracene |
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,4,7,8,11,12-hexahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,9-10H,5-8,11-12H2 |
Clave InChI |
NSKWUXQEILRFDE-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
SMILES canónico |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
Sinónimos |
1,4,7,8,11,12-Hexahydrobenz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



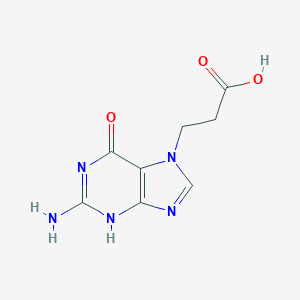
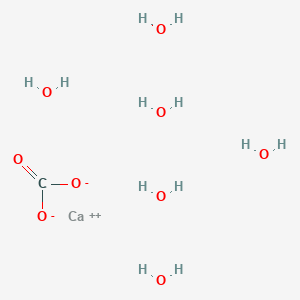
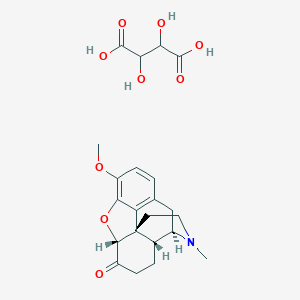
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
